molecular formula C13H19BrClNO B1374564 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219982-83-8

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride

Cat. No.: B1374564
CAS No.: 1219982-83-8
M. Wt: 320.65 g/mol
InChI Key: HZXLFKRWQYBAJG-UHFFFAOYSA-N
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Description

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative characterized by a phenoxyethyl side chain substituted with a bromine atom at the para position of the aromatic ring. The compound’s hydrochloride salt enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research. Piperidine derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and central nervous system (CNS) modulation properties .

Key structural features:

  • Ethylphenoxy linker: A flexible ethylene chain connecting the piperidine to the aromatic group.
  • 4-Bromophenoxy substituent: A bromine atom at the para position of the benzene ring, influencing electronic properties and steric bulk.

Properties

IUPAC Name

3-[2-(4-bromophenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO.ClH/c14-12-3-5-13(6-4-12)16-9-7-11-2-1-8-15-10-11;/h3-6,11,15H,1-2,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZXLFKRWQYBAJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CCOC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride typically involves the reaction of 4-bromophenol with 2-chloroethylpiperidine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Intermediate in Organic Synthesis: This compound serves as an important intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals.

2. Biology:

  • Neurotransmitter Modulation: Due to its structural similarity to neurotransmitters, it is studied for its effects on biological pathways related to neurological disorders. Research indicates its potential to modulate serotonin receptors, which may lead to antidepressant effects.
  • Anticancer Activity: In vitro studies have demonstrated that 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride can inhibit the proliferation of certain cancer cell lines, suggesting its role as a potential anticancer agent .

3. Industry:

  • Production of Specialty Chemicals: The compound is utilized in the production of various specialty chemicals, which are essential for advanced material applications.

The biological activities of this compound are summarized in the following table:

Biological ActivityDescription
Antidepressant EffectsModulates neurotransmitter systems, potentially useful in treating depression.
Anticancer PropertiesInhibits tumor growth in specific cancer cell lines through targeted action.
Neurological ApplicationsInvestigated for use in treating neurological disorders due to receptor interactions.
Antimicrobial ActivityShows promise against certain bacterial strains, suggesting potential as an antibiotic.

Case Studies and Research Findings

Neurological Disorders:

  • A study evaluated the binding affinity of this compound with serotonin receptors using radiolabeled ligands. Results indicated significant modulation of receptor activity, supporting its potential antidepressant properties.

Cancer Research:

  • In vitro assays demonstrated that this compound inhibited the proliferation of various cancer cell lines. Mechanistic studies revealed that it induced apoptosis and caused cell cycle arrest, highlighting its anticancer potential.

Antimicrobial Studies:

  • Preliminary tests showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests a promising avenue for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents on Phenoxy Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
3-[2-(4-Bromophenoxy)ethyl]piperidine HCl 4-Bromo C₁₃H₁₇BrClNO 330.64* High lipophilicity; potential CNS activity
3-[2-(4-Bromo-2-methylphenoxy)ethyl]piperidine HCl 4-Bromo, 2-methyl C₁₄H₂₁BrClNO 334.68 Enhanced steric hindrance; possible antimicrobial activity
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 2,4-Dichloro, 3,5-dimethyl C₁₅H₂₂Cl₂NO 303.25 (base)† Increased halogenation; higher reactivity
3-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]piperidine HCl 4-Chloro, 3,5-dimethyl C₁₅H₂₂Cl₂NO 318.25 Improved membrane permeability
3-[2-(Isopentyloxy)ethyl]piperidine HCl Isopentyloxy (branched alkoxy) C₁₂H₂₆ClNO 235.80 Reduced aromaticity; lower molecular weight

*Calculated based on molecular formula.
†Molecular weight excludes HCl for consistency with source data.

Impact of Halogen Substituents

  • Bromine vs. Chlorine: Bromine’s larger atomic radius increases steric bulk and lipophilicity compared to chlorine.
  • Positional Effects : Substitution at the para position (e.g., 4-bromo) minimizes steric clashes compared to ortho-substituted analogs (e.g., 2-methyl-4-bromo), which may hinder receptor binding .

Role of Alkyl and Aromatic Modifications

  • Branched Alkoxy Chains : Compounds like 3-[2-(isopentyloxy)ethyl]piperidine HCl (235.80 g/mol) exhibit lower molecular weights and reduced aromaticity, favoring different pharmacokinetic profiles .

Biological Activity

3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride is a piperidine derivative that has attracted significant interest in pharmaceutical research due to its unique structure and potential biological activities. This compound is characterized by its piperidine ring linked to a 4-bromophenoxyethyl group, resulting in a molecular formula of C₁₃H₁₉BrClNO. Its biological activity primarily stems from interactions with specific molecular targets, including receptors and enzymes, which can lead to various pharmacological effects.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C13H19BrClNO\text{C}_{13}\text{H}_{19}\text{BrClNO}

Key Features:

  • Piperidine Ring: Facilitates hydrogen bonding and ionic interactions.
  • Bromophenoxy Group: Engages with hydrophobic regions of target proteins, enhancing binding affinity.

The compound's mechanism of action involves:

  • Binding Interactions: The bromophenoxy group interacts with hydrophobic pockets in proteins, while the piperidine moiety forms hydrogen bonds or ionic interactions.
  • Modulation of Target Proteins: These interactions can alter the activity of various proteins, leading to diverse biological effects such as receptor modulation and enzyme inhibition.

Biological Activity Spectrum

Research indicates that this compound exhibits a broad spectrum of biological activities. The following table summarizes its potential pharmacological effects based on various studies:

Biological Activity Description
Antidepressant Effects Modulates neurotransmitter systems, potentially useful in treating depression.
Anticancer Properties Inhibits tumor growth in specific cancer cell lines through targeted action.
Neurological Applications Investigated for use in treating neurological disorders due to its receptor interactions.
Antimicrobial Activity Shows promise against certain bacterial strains, suggesting potential as an antibiotic.

Case Studies and Research Findings

  • Neurological Disorders: A study highlighted the compound's interaction with serotonin receptors, suggesting it may have antidepressant properties. The binding affinity was evaluated using radiolabeled ligands, demonstrating significant receptor modulation .
  • Cancer Research: In vitro assays revealed that this compound inhibited the proliferation of various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involved apoptosis induction and cell cycle arrest .
  • Antimicrobial Studies: Preliminary tests showed effective inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Future Directions

The ongoing research into this compound focuses on:

  • Structural Optimization: Modifying the compound's structure to enhance potency and selectivity for specific targets.
  • Clinical Trials: Further investigation into its safety and efficacy in clinical settings for treating depression and cancer.
  • Mechanistic Studies: Detailed studies to elucidate the precise pathways involved in its biological activities.

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